5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate
Description
Properties
IUPAC Name |
(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESFJIFKSPHQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indene Intermediate
Method A: Friedel–Crafts Alkylation
- Starting materials : Indene or substituted indenes.
- Procedure : Indene is subjected to electrophilic substitution using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Outcome : Functionalized indene derivatives with reactive sites suitable for nitration and sulfonation.
Research Data : This method is well-established for modifying the indene skeleton, providing a platform for subsequent nitration and sulfonation steps.
Nitration at the 5-Position
Method B: Electrophilic Aromatic Substitution
- Reagents : A nitrating mixture of concentrated nitric acid and sulfuric acid.
- Procedure : The indene derivative is cooled to 0–5°C, then slowly treated with the nitrating mixture to favor selective nitration at the 5-position.
- Conditions : Temperature control is critical to prevent over-nitration or poly-nitration.
- Yield Optimization : Use of dilute nitrating mixture and controlled addition rates improves regioselectivity.
Research Findings : Nitration of indene derivatives typically yields 5-nitro-indene with moderate to high regioselectivity under controlled conditions.
Sulfonation to Form Methanesulfonate
Method C: Sulfonylation with Methanesulfonyl Chloride
- Reagents : Methanesulfonyl chloride (MsCl), a base such as pyridine or triethylamine.
- Procedure : The nitrated indene is dissolved in anhydrous dichloromethane or pyridine, then treated with MsCl at 0°C.
- Reaction Conditions : The mixture is stirred at low temperature to prevent side reactions.
- Outcome : Formation of the methanesulfonate ester at the desired position, typically the 2-position, facilitated by the nucleophilicity of the indene's reactive sites.
Note : The reaction's regioselectivity depends on the electronic nature of the indene derivative and the position of existing substituents.
Purification and Characterization
- Purification : Column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate).
- Characterization : Confirmed through NMR spectroscopy, IR spectroscopy, and mass spectrometry, verifying the presence of nitro and methanesulfonate groups at correct positions.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- Selectivity : Nitration favors the 5-position on the indene ring due to electronic factors, but reaction conditions must be optimized to prevent poly-nitration.
- Regioselectivity in sulfonation : The position of sulfonation is influenced by existing substituents and reaction conditions; typically, the 2-position is favored due to activation by the aromatic system and existing functional groups.
- Reaction optimization : Temperature control and reagent stoichiometry are critical to achieve high yields and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide or potassium carbonate).
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate has been utilized in the design and synthesis of novel retinoic acid receptor α (RARα) agonists. These agonists play a crucial role in cell proliferation and differentiation, which are vital processes in cancer research.
Methods of Application :
- Receptor binding assays.
- Cell proliferation and differentiation assays.
Results : Studies indicated that several synthesized compounds exhibited moderate RARα binding activity and potent antiproliferative properties, suggesting their potential as therapeutic agents against cancer .
Neuropharmacology
The compound's derivatives have been studied for their anticholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer’s disease.
Methods of Application :
- Enzyme inhibition assays to evaluate the inhibition of acetylcholinesterase.
Results : Some derivatives demonstrated significant inhibition of acetylcholinesterase, indicating therapeutic potential in neurodegenerative disorders .
Case Studies
- RARα Agonists Development : Research conducted on various derivatives showed promising results where compounds were synthesized that exhibited enhanced binding affinity to RARα compared to existing drugs. These findings were published in peer-reviewed journals highlighting the compound's significance in cancer therapy .
- Neurodegenerative Disease Research : A study focused on evaluating the anticholinesterase activity of several derivatives derived from this compound showed that some had comparable effects to established treatments for Alzheimer’s disease, thus paving the way for future drug development .
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonate group can also participate in covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Key Differences:
- Substituent Effects: The nitro group in the target compound enhances electrophilicity at the aromatic ring, contrasting with the electron-donating amino group in its analog. This difference impacts reactivity in substitution or reduction reactions .
- Ionic vs. Covalent Functional Groups : Sodium 2,3-dihydro-1H-indene-5-sulfinate exists as a salt, increasing solubility in polar solvents, whereas the methanesulfonate ester in the target compound is covalently bound, favoring use in organic solvents .
- Biological Activity: The cathinone derivative 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine exhibits psychoactive properties due to its amine substituent, whereas the nitro group in the target compound likely precludes such activity .
Analytical Characterization
- Spectroscopic Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for differentiating analogs. For example, the nitro group in the target compound would produce distinct UV-Vis absorption and NMR shifts compared to the amino or sulfinate derivatives .
- Crystallography : X-ray crystallography, supported by programs like SHELXL and ORTEP-3, can resolve structural nuances, such as the planarity of the nitro group or the conformation of the dihydroindene ring .
Biological Activity
5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₁H₁₃N₃O₄S, with a molecular weight of 257.27 g/mol. The compound features a nitro group and a methanesulfonate moiety attached to a dihydroindene structure, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis typically involves:
- Electrophilic Aromatic Substitution : The introduction of the nitro group onto the dihydroindene framework.
- Methanesulfonation : The addition of the methanesulfonate group to enhance solubility and reactivity.
The biological activity of this compound has been explored in various contexts:
- Retinoic Acid Receptor Agonists : It has been utilized in designing novel RARα agonists which play crucial roles in cell proliferation and differentiation, particularly in cancer research. Binding assays indicate moderate RARα binding activity coupled with potent antiproliferative effects .
- Anticholinesterase Activity : As a derivative of indole, this compound shows potential inhibitory effects against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s .
- Antitumor Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .
Case Studies
Several studies highlight the biological efficacy of this compound:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Nitro-2,3-dihydro-1H-indene | C₉H₇N₃O₂ | Lacks the methanesulfonate group; primarily studied for aromatic properties. |
| 5-Nitroindole | C₉H₈N₂O₂ | Known for diverse biological activities including antimicrobial effects. |
| Methanesulfonic acid derivative of indole | Varies | Similar sulfonate group but different core structure; used in various synthetic applications. |
The combination of both nitro and sulfonate functionalities on a dihydroindene framework enhances its reactivity and potential biological interactions compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
